2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
CAS No.: 478033-32-8
Cat. No.: VC7344732
Molecular Formula: C18H10ClFN2O
Molecular Weight: 324.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478033-32-8 |
|---|---|
| Molecular Formula | C18H10ClFN2O |
| Molecular Weight | 324.74 |
| IUPAC Name | 2-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
| Standard InChI | InChI=1S/C18H10ClFN2O/c19-16-9-15(20)7-6-13(16)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+ |
| Standard InChI Key | ZJIBCBVCVQASRF-SSDVNMTOSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)F)Cl)C#N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-{[(E)-(2-Chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile features a furan ring substituted at three positions:
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Position 2: An (E)-configured imine group [(2-chloro-4-fluorophenyl)methylideneamino] formed via Schiff base condensation.
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Position 3: A nitrile (-C≡N) group, enhancing electronic polarization.
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Position 5: A phenyl ring, contributing to hydrophobic interactions .
The orthogonal arrangement of chlorine (2-position) and fluorine (4-position) on the phenyl substituent introduces steric and electronic effects that influence molecular packing and intermolecular interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
| Molecular Formula | C₁₈H₁₀ClFN₂O |
| Molecular Weight | 324.74 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=CC=C3Cl)F)C#N |
| Hybridization | sp² (furan), sp (nitrile) |
Synthesis and Reaction Pathways
Synthetic Strategy
The compound is synthesized via a Schiff base condensation between 2-amino-5-phenyl-3-furonitrile and 2-chloro-4-fluorobenzaldehyde . The reaction typically proceeds under acidic catalysis (e.g., acetic acid) in refluxing ethanol, with water removal driving imine formation.
Mechanistic Overview:
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Nucleophilic Attack: The amine group of 2-amino-5-phenyl-3-furonitrile attacks the electrophilic carbonyl carbon of the aldehyde.
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Proton Transfer: Tautomerization stabilizes the intermediate.
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Dehydration: Elimination of water yields the (E)-imine configuration due to steric hindrance favoring the trans isomer.
Table 2: Representative Synthetic Conditions
| Parameter | Detail |
|---|---|
| Precursors | 2-Amino-5-phenyl-3-furonitrile, 2-Chloro-4-fluorobenzaldehyde |
| Solvent | Anhydrous ethanol |
| Catalyst | Glacial acetic acid (0.1 equiv) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6–8 hours |
| Yield | ~75–85% (estimated) |
Physicochemical Properties
Solubility and Stability
While experimental data for the exact compound are unavailable, analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and imine groups. Limited solubility in water (<0.1 mg/mL) .
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Thermal Stability: Decomposition above 200°C, consistent with furan derivatives.
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Photostability: Susceptible to UV-induced degradation at the imine bond, necessitating storage in amber containers .
Table 3: Predicted Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 3.2 ± 0.3 | ChemAxon Prediction |
| Topological Polar Surface Area | 65.8 Ų | RDKit Calculation |
| Hydrogen Bond Donors | 1 (imine NH) | Experimental Analogy |
Reactivity and Functionalization
Site-Specific Reactivity
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Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and cycloadditions (e.g., [2+3] with azides).
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Imine Linkage: Reducible to secondary amines (e.g., NaBH₄) or hydrolyzable to aldehydes under acidic conditions.
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Halogen Substituents: Chlorine and fluorine enable cross-coupling reactions (e.g., Suzuki-Miyaura for aryl functionalization) .
Example Transformation:
Reduction of the nitrile to an amine:
This derivatization enhances water solubility for biological assays.
| Target | Prediction | Tool |
|---|---|---|
| CYP3A4 Inhibition | Moderate (Ki ≈ 5 µM) | SwissADME |
| Blood-Brain Barrier Penetration | Low (LogBB < -1) | admetSAR |
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